
2,2-Dimethoxyethyl butyrate
Overview
Description
2,2-Dimethoxyethyl butyrate is an ester derivative characterized by a butyrate moiety esterified with a 2,2-dimethoxyethyl group.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,2-Dimethoxyethyl butyrate to achieve high yield and purity?
- Methodology : Use esterification between 2,2-dimethoxyethanol and butyryl chloride under controlled catalysis (e.g., acid or enzyme-mediated). Monitor reaction progress via gas chromatography (GC) or NMR to optimize stoichiometry and temperature. For solvent selection, prioritize aprotic solvents like dichloromethane to minimize side reactions. Post-synthesis, employ fractional distillation or preparative HPLC for purification .
- Key Parameters : Reaction time (12-24 hrs), temperature (60-80°C), and catalyst loading (1-5 mol% for enzymatic methods).
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm ester linkages and dimethoxyethyl groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (expected ~190.23 g/mol).
- FT-IR : Peaks at ~1740 cm (C=O stretch) and 1100 cm (C-O-C ether stretch) validate functional groups.
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?
- Methodology : Implement quality control protocols using:
- GC-FID : Quantify residual reactants and byproducts.
- Karl Fischer Titration : Monitor water content (<0.1% for stability).
- Chiral HPLC : If stereoisomers are present, ensure enantiomeric purity .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of this compound under varying environmental conditions?
- Methodology :
- DFT Calculations : Model hydrolysis pathways under acidic/basic conditions.
- Molecular Dynamics (MD) : Simulate interactions with solvents or biological membranes.
- Database Tools : Use Reaxys or PubChem to cross-reference degradation products .
Q. How can discrepancies in reported physicochemical properties (e.g., logP, solubility) be resolved?
- Methodology :
- Experimental Replication : Standardize measurement conditions (e.g., OECD guidelines for logP determination).
- Meta-Analysis : Aggregate data from peer-reviewed studies and identify outliers using statistical tools.
- QSAR Models : Predict properties based on structural analogs (e.g., 2-methoxyethyl acetate, logP ≈ 0.5) .
Q. What mechanistic insights explain the compound’s behavior in catalytic systems?
- Methodology :
- Kinetic Studies : Track reaction intermediates via in-situ IR or Raman spectroscopy.
- Isotopic Labeling : Use O-labeled water to study hydrolysis mechanisms.
- Synchrotron Techniques : XAS/XPS to analyze metal-catalyst interactions .
Q. Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Protocols :
- PPE : Nitrile gloves, safety goggles, and fume hoods for vapor control.
- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation.
- Waste Disposal : Neutralize with aqueous NaOH before disposal .
Q. Data Contradiction Analysis
Q. How should conflicting data on the compound’s toxicity profile be addressed?
- Methodology :
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 2,2-Dimethoxyethyl Butyrate : Contains a dimethoxyethyl group (CH₃O)₂CH₂CH₂-O-CO-(C₃H₇). The methoxy groups increase polarity, as evidenced by NMR signals for dimethoxyethyl protons at δ 3.46–3.47 ppm (singlet) in related purpurinimide compounds .
- Ethyl 2-Methylbutyrate (FEMA 2443) : A branched-chain ester with an ethyl group and a 2-methylbutyrate moiety. Its structure (C₇H₁₄O₂) includes a tertiary carbon, reducing polarity compared to dimethoxyethyl analogs. NMR data for similar compounds shows triplet signals for ester-linked CH₂ groups (δ 4.55–4.84 ppm) .
- Methyl 2-Methylbutanoate: A smaller ester (C₆H₁₂O₂) with a methyl group and 2-methylbutanoate chain. The absence of methoxy groups results in lower molecular weight (116.16 g/mol) and higher volatility .
- Hexyl 2-Methylbutyrate: A long-chain ester (C₁₁H₂₂O₂) with a hexyl group, leading to higher hydrophobicity. Physical properties include a refractive index of 1.418–1.422 and solubility in ethanol .
Physical and Chemical Properties
Key Observations :
- The dimethoxyethyl group in this compound increases polarity and boiling point compared to alkyl esters.
- Ethyl 2-methylbutyrate’s branched structure enhances volatility, making it suitable for flavoring agents .
- Hexyl 2-methylbutyrate’s long alkyl chain improves lipid solubility, favoring use in fragrances or lubricants .
Reactivity and Stability
- Hydrolysis Sensitivity : The dimethoxyethyl group may slow ester hydrolysis compared to ethyl or methyl esters due to steric hindrance and electron-donating methoxy groups. In contrast, ethyl 2-bromobutyrate () is more reactive due to the bromide substituent .
- Thermal Stability: Methoxy groups could enhance thermal stability via hydrogen bonding, whereas methyl esters (e.g., Methyl 2-methylbutanoate) decompose at lower temperatures .
Research Findings and Data Gaps
- NMR Characterization : The δ 3.46–3.47 ppm singlet in purpurinimides () confirms the distinct electronic environment of dimethoxyethyl protons, critical for structural identification .
- Toxicity and Safety : Data absent for this compound, but related esters (e.g., ethyl 2-methylbutyrate) are Generally Recognized as Safe (GRAS) for food use .
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,2-dimethoxyethyl butanoate |
InChI |
InChI=1S/C8H16O4/c1-4-5-7(9)12-6-8(10-2)11-3/h8H,4-6H2,1-3H3 |
InChI Key |
OUIDXHHYBIBYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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